molecular formula C12H14N4O3 B1347516 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- CAS No. 94720-52-2

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-

Cat. No.: B1347516
CAS No.: 94720-52-2
M. Wt: 262.26 g/mol
InChI Key: ALUIMZSYELSWQJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exhibiting potential anticancer properties . It also interacts with proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce cell cycle arrest at the S/G2 phase and downregulate the expression of cyclin B1, CDK2, and PCNA, which are crucial for cell cycle progression . Additionally, it promotes apoptosis in cancer cells by activating caspase-dependent pathways .

Molecular Mechanism

At the molecular level, 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting their activity and leading to changes in gene expression. For example, this compound inhibits topoisomerase II, an enzyme essential for DNA replication, thereby preventing cancer cell proliferation . It also modulates the activity of transcription factors, leading to altered gene expression and induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxic effects .

Metabolic Pathways

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can influence metabolic flux and alter the levels of metabolites in the body .

Transport and Distribution

The transport and distribution of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and tumor tissues . Its localization and accumulation in these tissues are crucial for its therapeutic effects .

Subcellular Localization

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Its presence in the nucleus is essential for its role in inhibiting DNA replication and inducing apoptosis in cancer cells .

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions and scaling up the process to produce the compound in larger quantities.

Chemical Reactions Analysis

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- has been investigated for various applications:

1. Chemistry

  • Building Block : It serves as a precursor in synthesizing more complex organic molecules.
  • Coordination Chemistry : Functions as a ligand in metal coordination complexes.

2. Biology

  • Antibacterial and Antifungal Activities : The compound shows potential as an antimicrobial agent, targeting bacterial and fungal infections.

3. Medicine

  • Anticancer Properties : Research indicates that it effectively inhibits the proliferation of cancer cells. For example, it has demonstrated an IC50 value of approximately 3 μM against leukemic cells by inducing S/G2 phase cell cycle arrest and downregulating critical proteins involved in cell proliferation (cyclin B1, CDK2, and PCNA) .
Cell Line IC50 (μM) Mechanism of Action
Leukemic Cells3Induces S/G2 arrest; downregulates cyclins
A375 (Melanoma)Not specifiedPotential for cytotoxic effects
MCF-7 (Breast Cancer)Not specifiedTested for growth inhibition

4. Industry

  • Material Development : Utilized in creating new materials with specific properties like polymers and dyes.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- in various contexts:

  • Anticancer Research : In vitro studies have demonstrated its ability to inhibit multiple cancer cell lines effectively. The compound's mechanism involves inducing apoptosis through cell cycle arrest and protein modulation .
  • Antimicrobial Activity : Investigations into its antibacterial and antifungal properties reveal potential applications in treating infections resistant to conventional therapies .
  • Comparative Studies with Similar Compounds : The compound is compared with other benzimidazole derivatives to evaluate differences in biological activity based on structural variations. For instance:
    • 2-(4-Morpholinylmethyl)-1H-benzimidazole lacks the nitro group.
    • 5-Nitro-1H-benzimidazole lacks the morpholinylmethyl group.

These comparisons suggest that the unique combination of substituents in 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- enhances its versatility and efficacy .

Biological Activity

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a benzimidazole core with a nitro group and a morpholinylmethyl substituent, allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that 1H-benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. Notably, it has shown an IC50 value of approximately 3 μM in inducing cell death in leukemic cells. The compound appears to induce S/G2 cell cycle arrest and downregulates key proteins involved in cell proliferation, such as cyclin B1, CDK2, and PCNA.

Cell Line IC50 (μM) Mechanism of Action
Leukemic Cells3Induces S/G2 arrest; downregulates cyclins
A375 (Melanoma)Not specifiedPotential for cytotoxic effects
MCF-7 (Breast Cancer)Not specifiedTested for growth inhibition

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest: The compound causes cell cycle arrest at the S/G2 phase, preventing cancer cells from proliferating.
  • Protein Downregulation: It downregulates proteins essential for cell cycle progression, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Production: Interaction with cellular enzymes may lead to increased ROS levels, contributing to cytotoxicity .

Additional Biological Activities

Beyond its anticancer properties, benzimidazole derivatives are known for their diverse biological activities:

  • Antimicrobial Activity: Some studies have reported that benzimidazole derivatives exhibit antimicrobial properties against various pathogens.
  • Antiviral Activity: Certain derivatives have shown inhibitory effects against viruses such as Hepatitis C Virus (HCV) and other Flaviviridae family members .

Study on Anticancer Activity

A study published in 2022 evaluated a series of N-Mannich-base-type hybrid compounds containing morpholine moieties, including derivatives of benzimidazole. These compounds were tested against several human cancer cell lines (A375, C32, MCF-7). Results indicated that specific compounds exhibited significant cytotoxic effects and induced apoptosis through various mechanisms including F-actin depolarization .

Synthesis and Evaluation of Derivatives

Research also highlights the synthesis of new benzimidazole derivatives that enhance solubility and bioactivity. For example, compounds with different substituents at the 4-position showed varied biological activities, indicating that structural modifications can lead to improved pharmacological profiles .

Properties

IUPAC Name

4-[(6-nitro-1H-benzimidazol-2-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c17-16(18)9-1-2-10-11(7-9)14-12(13-10)8-15-3-5-19-6-4-15/h1-2,7H,3-6,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUIMZSYELSWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356716
Record name 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94720-52-2
Record name 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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